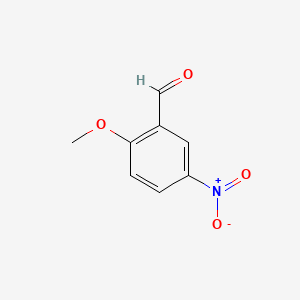

2-Methoxy-5-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVSKFXYEWMHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067041 | |

| Record name | Benzaldehyde, 2-methoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25016-02-8 | |

| Record name | 2-Methoxy-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25016-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-methoxy-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025016028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-methoxy-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-methoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-o-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Methoxy-5-nitrobenzaldehyde

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the molecular complexity it can engender. 2-Methoxy-5-nitrobenzaldehyde (CAS No: 25016-02-8), also known as 5-Nitro-o-anisaldehyde, emerges as a distinguished scaffold, embodying a unique convergence of functional groups that offer a rich tapestry of synthetic possibilities. The interplay between the electron-donating methoxy group and the potent electron-withdrawing nitro and aldehyde groups on the aromatic ring creates a nuanced electronic environment. This guide provides an in-depth exploration of the core chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness its full potential.

Core Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral characteristics is foundational to its application in any synthetic workflow. These properties dictate solubility, reaction conditions, and the analytical methods required for characterization and quality control.

Physicochemical Properties

This compound is typically encountered as a white to light yellow crystalline powder.[1] Its key physical properties are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO₄ | [2] |

| Molecular Weight | 181.15 g/mol | [2] |

| Melting Point | 89-92 °C | [1][3] |

| Boiling Point | 336.7 ± 27.0 °C (Predicted) | [1] |

| Density | 1.322 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Very soluble in Dimethylformamide (DMF) | [1] |

| Appearance | White to light yellow/orange powder to crystal | [1] |

| CAS Number | 25016-02-8 | [2] |

| IUPAC Name | This compound | [2] |

Spectroscopic Signature

Spectroscopic analysis is crucial for identity confirmation and purity assessment. The key spectral features of this compound are a direct reflection of its functional groups.

| Spectroscopic Technique | Key Features and Data Source |

| ¹H NMR | The proton NMR spectrum provides unambiguous structural confirmation. A representative spectrum in CDCl₃ shows characteristic peaks: a singlet for the aldehyde proton (~10.45 ppm), a singlet for the methoxy protons (~4.08 ppm), and distinct signals in the aromatic region corresponding to the three ring protons (~8.70, 8.45, and 7.14 ppm).[3] |

| ¹³C NMR | The carbon NMR spectrum complements the ¹H NMR data. Authoritative databases indicate the availability of ¹³C NMR spectra for this compound.[2] |

| Infrared (IR) Spectroscopy | The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretch of the aldehyde, the N-O stretches of the nitro group, and C-O stretches of the ether. ATR-IR data is available in public databases.[2] |

| Mass Spectrometry (MS) | Mass spectrometry data confirms the molecular weight of the compound. Predicted collision cross-section data for various adducts are available.[4] |

Synthesis Protocol and Mechanistic Insight

The reliable and scalable synthesis of this compound is paramount for its use as a starting material. A common and efficient laboratory-scale preparation involves the Williamson ether synthesis, starting from the more readily available 5-Nitrosalicylaldehyde.

Recommended Synthesis: Methylation of 5-Nitrosalicylaldehyde

This procedure leverages the acidic nature of the phenolic hydroxyl group, which can be readily deprotonated to form a nucleophilic phenoxide, followed by reaction with an electrophilic methylating agent.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Base Selection: Sodium hydride (NaH) is chosen as the base because it is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group, driving the reaction to completion. The only byproduct is hydrogen gas, which does not interfere with the reaction.

-

Solvent: N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction. It readily dissolves the reactants and the intermediate sodium phenoxide salt, facilitating the Sₙ2 reaction without solvating the nucleophile so strongly as to hinder its reactivity.

-

Methylating Agent: Iodomethane is a highly effective methylating agent due to the excellent leaving group ability of the iodide ion.

-

Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction between sodium hydride and the phenolic proton, ensuring safety and preventing potential side reactions.[3]

Step-by-Step Experimental Protocol

This protocol is adapted from established and verified procedures.[3]

-

Preparation: To a solution of 5-nitrosalicylaldehyde (1.00 g, 6.0 mmol) in anhydrous N,N-dimethylformamide (20 ml) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, ~246 mg, 6.15 mmol) portion-wise at 0°C (ice bath).

-

Scientist's Note: The addition of NaH will cause effervescence (H₂ evolution). Ensure the system is not sealed and that the addition is slow enough to control the gas evolution.

-

-

Reaction: After the gas evolution ceases, add iodomethane (0.41 ml, 2.56 g, 18.0 mmol) dropwise to the reaction mixture at 0°C.

-

Monitoring: Allow the reaction mixture to stir at 0°C for approximately 8.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, carefully quench the reaction by pouring the mixture into ice water. Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 ml).

-

Purification: Combine the organic extracts and wash sequentially with aqueous sodium bicarbonate solution, saturated brine, and 5% hydrochloric acid/saturated brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Isolation: The resulting crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield this compound as yellow, needle-like crystals (reported yield: ~88%).[3]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily dictated by the reactivity of its aldehyde and nitro functional groups. The electron-withdrawing nature of both the nitro and aldehyde groups deactivates the aromatic ring towards electrophilic substitution but activates the aldehyde carbonyl for nucleophilic attack.

Reactions of the Aldehyde Group

The aldehyde is a versatile handle for carbon-carbon and carbon-nitrogen bond formation.

Condensation with primary amines readily forms Schiff bases (imines), which are crucial intermediates in medicinal chemistry and serve as ligands in coordination chemistry.[5] These reactions are typically catalyzed by a few drops of acid.

Caption: General scheme for Schiff base formation.

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a weak base like piperidine or ammonium acetate.[6][7][8] The product is a stable α,β-unsaturated system, a common motif in pharmacologically active molecules. The high electrophilicity of the carbonyl carbon in nitrobenzaldehydes makes them excellent substrates for this transformation.[9]

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene by reacting it with a phosphonium ylide (Wittig reagent).[10][11] This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with control over stereochemistry. Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[12]

Caption: Mechanistic pathway of the Wittig Reaction.

This powerful one-pot reaction converts the aldehyde into a secondary or tertiary amine. It proceeds via the in-situ formation of a Schiff base with a primary or secondary amine, which is then immediately reduced by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[13][14] This method avoids the over-alkylation issues common in direct alkylation of amines.[14]

Reactions of the Nitro Group

The nitro group is a key functional handle, most valued for its ability to be reduced to a primary amine.

The reduction of the aromatic nitro group to an aniline derivative is a fundamental transformation in drug development. This can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl), catalytic hydrogenation (H₂ over Pd, Pt, or Ni), or transfer hydrogenation.[15][16][17] The resulting 2-methoxy-5-aminobenzaldehyde is a valuable precursor for synthesizing heterocyclic scaffolds like quinolines and benzimidazoles.[18]

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound should be handled with appropriate personal protective equipment (PPE).

-

GHS Hazard Statements: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[19]

-

Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion and Outlook

This compound is more than just a chemical; it is a versatile platform for innovation. Its well-defined physicochemical properties, straightforward synthesis, and predictable, multi-faceted reactivity make it an invaluable intermediate for the synthesis of complex organic molecules. The aldehyde function serves as a linchpin for building molecular frameworks through reactions like Schiff base formation, Knoevenagel condensations, and Wittig olefinations. Simultaneously, the nitro group acts as a masked amine, providing a strategic entry point into a vast array of nitrogen-containing heterocycles that form the core of many therapeutic agents. For the drug development professional, this compound offers a reliable starting point for constructing libraries of novel compounds for biological screening. For the materials scientist, it is a building block for functional dyes and polymers. Mastering the chemistry detailed in this guide will empower researchers to unlock the full synthetic potential of this powerful and strategic molecule.

References

A numbered list of all sources cited in this guide is provided below. Each entry includes the title, source, and a verifiable URL.

-

Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. ResearchGate. [Link]

-

Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction. MDPI. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Nitration of benzaldehyde to 3-nitrobenzaldehyde. OC-Praktikum. [Link]

-

Benzaldehyde, 2-methoxy-5-nitro-. PubChem. [Link]

-

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. PubChem. [Link]

-

Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Journal of Chemical Research. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. [Link]

-

2-(BENZYLOXY)-3-METHOXY-5-NITROBENZALDEHYDE - Optional[13C NMR]. SpectraBase. [Link]

-

Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. IJTSRD. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. PubChem. [Link]

-

Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. MDPI. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

-

Wittig Reaction. Chemistry LibreTexts. [Link]

-

Reductive amination of nitrobenzene with different aldehydes. ResearchGate. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

-

2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. [Link]

-

Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry. [Link]

-

Benzaldehyde, 2-methoxy-. NIST WebBook. [Link]

-

This compound (C8H7NO4). PubChemLite. [Link]

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed. [Link]

-

The Role of 2-Nitrobenzaldehyde in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM. [Link]

-

2-Methoxy-5-methylbenzaldehyde. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzaldehyde, 2-methoxy-5-nitro- | C8H7NO4 | CID 90685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 25016-02-8 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C8H7NO4) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. Reductive amination - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. mdpi.com [mdpi.com]

- 16. frontiersin.org [frontiersin.org]

- 17. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. echemi.com [echemi.com]

A Comprehensive Technical Guide to 2-Methoxy-5-nitrobenzaldehyde: Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of 2-Methoxy-5-nitrobenzaldehyde, a pivotal intermediate in synthetic organic chemistry. The document delineates its chemical identity, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, it explores the compound's core reactivity and its strategic applications, particularly in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the drug development sector, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Chemical Identity and Nomenclature

This compound is an aromatic compound characterized by a benzene ring substituted with a methoxy group, a nitro group, and an aldehyde functional group. The specific arrangement of these groups—an ortho-methoxy and para-nitro group relative to the aldehyde—creates a unique electronic environment that dictates its reactivity and utility as a chemical building block.

IUPAC Name

The systematic name for this compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1]

Common Synonyms

In literature and commercial catalogs, this compound is frequently referred to by several other names, the most common of which include:

-

2-methoxy-5-nitro-benzaldehyde[1]

Key Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 25016-02-8 | PubChem[1], ChemicalBook[2] |

| PubChem CID | 90685 | PubChem[1] |

| Molecular Formula | C₈H₇NO₄ | PubChem[1] |

| InChIKey | YWVSKFXYEWMHEO-UHFFFAOYSA-N | PubChem[1] |

| SMILES | COC1=C(C=C(C=C1)[O-])C=O | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. It typically presents as a white to light yellow crystalline powder.[2]

| Property | Value | Source |

| Molecular Weight | 181.15 g/mol | PubChem[1] |

| Melting Point | 89-92 °C | ChemicalBook[2][3] |

| Boiling Point | 336.7 ± 27.0 °C (Predicted) | ChemicalBook[2][3] |

| Density | 1.322 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2][3] |

| Solubility | Very soluble in Dimethylformamide (DMF) | ChemicalBook[2][3] |

| Storage | Inert atmosphere, Room Temperature | ChemicalBook[2][3] |

Synthesis and Mechanism

The preparation of this compound is most commonly achieved via Williamson ether synthesis, a robust and high-yielding method. This approach is favored due to the ready commercial availability of the precursor, 5-nitrosalicylaldehyde, and the efficiency of the methylation reaction.

Rationale for Synthetic Route Selection

The chosen synthesis begins with 5-nitrosalicylaldehyde. The phenolic hydroxyl group is acidic enough to be deprotonated by a strong base like sodium hydride (NaH). The resulting nucleophilic phenoxide readily undergoes an Sₙ2 reaction with a methylating agent, such as iodomethane. This method is highly effective, providing a clean product with a high yield.[2][4] The use of N,N-dimethylformamide (DMF) as a polar aprotic solvent is critical as it effectively solvates the sodium cation without interfering with the nucleophilic attack of the phenoxide.

Detailed Experimental Protocol

The following protocol describes the synthesis of this compound from 5-nitrosalicylaldehyde.[2][4]

Materials:

-

5-Nitrosalicylaldehyde (1.00 g, 6.0 mmol)

-

Sodium hydride (NaH, 246 mg)

-

Iodomethane (2.56 g)

-

N,N-Dimethylformamide (DMF, 20 ml)

-

Diethyl ether

-

Aqueous sodium bicarbonate

-

Saturated brine

-

5% Hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 5-nitrosalicylaldehyde (1.00 g) in N,N-dimethylformamide (20 ml).

-

Base Addition: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (246 mg) portion-wise. The formation of the sodium phenoxide is an exothermic process and generates hydrogen gas; appropriate precautions must be taken.

-

Methylation: To the same cooled mixture, add iodomethane (2.56 g).

-

Reaction: Stir the reaction mixture at 0°C for approximately 8.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

-

Washing: Wash the organic phase sequentially with aqueous sodium bicarbonate, saturated brine, and a solution of 5% hydrochloric acid/saturated brine. This sequence removes unreacted starting material, DMF, and neutralizes any remaining base.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Product Isolation: The resulting solid is this compound, which can be obtained as yellow needle-like crystals with a typical yield of around 87.8%.[2][4]

Reaction Mechanism

Caption: Key synthetic transformations and applications.

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory when handling this compound.

| Hazard Class | GHS Code | Description | Source |

| Skin Irritation | H315 | Causes skin irritation | PubChem [1] |

| Eye Irritation | H319 | Causes serious eye irritation | PubChem [1] |

| Respiratory Irritation | H335 | May cause respiratory irritation | PubChem [1] |

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [5]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. [5]* Handling: Avoid breathing dust. Wash skin thoroughly after handling. * Storage: Store in a tightly closed container in a dry, well-ventilated place. [3]The compound should be stored under an inert atmosphere. [2][3]

Conclusion

This compound is a strategically important chemical intermediate with well-defined properties and synthetic accessibility. Its value is rooted in the versatile reactivity of its constituent functional groups, which allows for its use as a foundational building block in the synthesis of diverse, high-value molecules, particularly Schiff bases and heterocyclic systems for pharmaceutical research. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist or researcher aiming to leverage its potential in drug development and fine chemical manufacturing.

References

-

PubChem. Benzaldehyde, 2-methoxy-5-nitro-. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

-

ChemBK. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. [Link]

- Google Patents. Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Diverse Applications of 2-Hydroxy-5-nitrobenzaldehyde in Chemical Industries. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

ResearchGate. Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. [Link]

Sources

- 1. Benzaldehyde, 2-methoxy-5-nitro- | C8H7NO4 | CID 90685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 25016-02-8 [amp.chemicalbook.com]

- 3. 25016-02-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 25016-02-8 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methoxy-5-nitrobenzaldehyde: A Key Intermediate for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Benzaldehyde Derivative

2-Methoxy-5-nitrobenzaldehyde, a substituted aromatic aldehyde, stands as a pivotal intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group, creates a platform for a diverse array of chemical transformations. This guide, intended for professionals in research and drug development, provides a comprehensive overview of this compound, delving into its fundamental properties, synthesis, chemical reactivity, and its significant, though often foundational, role in the synthesis of more complex molecules with potential biological activities. The strategic placement of its functional groups makes it a subject of interest for constructing novel heterocyclic systems and Schiff bases, which are prominent scaffolds in medicinal chemistry.

Core Compound Information

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.

| Property | Value | Source(s) |

| CAS Number | 25016-02-8 | [1] |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Nitro-o-anisaldehyde | [1] |

| Appearance | White to light yellow/orange powder or crystals | |

| Melting Point | 89-92 °C | |

| Boiling Point | 336.7 ± 27.0 °C (Predicted) | |

| Solubility | Very soluble in Dimethylformamide (DMF) |

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its identification and for monitoring reaction progress.

| Data Type | Key Features |

| ¹H NMR | (CDCl₃): δ 10.45 (s, 1H, -CHO), 8.70 (d, J=2.9Hz, 1H, Ar-H), 8.45 (dd, J=8.8, 2.9Hz, 1H, Ar-H), 7.14 (d, J=8.8Hz, 1H, Ar-H), 4.08 (s, 3H, -OCH₃) |

| ¹³C NMR | Spectral data is available in chemical databases. Key signals would include the aldehyde carbonyl, aromatic carbons, and the methoxy carbon. |

| Infrared (IR) | Expected characteristic peaks for C=O (aldehyde), C-O (methoxy), and N-O (nitro) stretching, as well as aromatic C-H and C=C vibrations. |

| Mass Spec. | Molecular ion peak (M+) corresponding to its molecular weight. |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through the methylation of 5-nitrosalicylaldehyde. This reaction is a classic example of a Williamson ether synthesis, where the phenoxide, being a better nucleophile than the neutral phenol, attacks an alkyl halide.

Causality in Experimental Design

The choice of a strong base like sodium hydride (NaH) is critical. It irreversibly deprotonates the phenolic hydroxyl group of 5-nitrosalicylaldehyde to form the sodium phenoxide. This is a much more potent nucleophile than the starting phenol, which is necessary for an efficient Sₙ2 reaction with the methylating agent, iodomethane. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it readily dissolves the reactants and effectively solvates the sodium cation, leaving the phenoxide anion more available for reaction. The reaction is conducted at 0°C to control the exothermicity of the deprotonation step and to minimize potential side reactions.

Experimental Protocol

Reaction: 5-Nitrosalicylaldehyde to this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

To a solution of 5-nitrosalicylaldehyde (1.00 g, 6.0 mmol) in N,N-dimethylformamide (DMF, 20 ml), add sodium hydride (NaH, 246 mg).

-

Stir the mixture at 0°C.

-

Add iodomethane (2.56 g) to the reaction mixture.

-

Continue stirring at 0°C for 8.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, extract the reaction mixture with diethyl ether.

-

Wash the organic phase sequentially with aqueous sodium bicarbonate solution, saturated brine, and a 5% hydrochloric acid/saturated brine solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound as yellow, needle-like crystals (0.95 g, 87.8% yield).

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is governed by the interplay of its three functional groups.

Caption: Reactivity and synthetic applications of this compound.

-

The Aldehyde Group: The aldehyde is the primary site for nucleophilic addition and condensation reactions. The presence of the electron-withdrawing nitro group in the para position enhances the electrophilicity of the aldehyde carbon, making it particularly reactive towards nucleophiles. This is a key feature for its use in forming Schiff bases (imines) through reaction with primary amines. Schiff bases are a class of compounds extensively studied in medicinal chemistry for their broad range of biological activities, including antimicrobial and anticancer properties.[2][3][4]

-

The Nitro Group: The nitro group can be readily reduced to an amino group, typically using reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation is of paramount importance as it introduces a nucleophilic amino group on the aromatic ring, opening up a vast number of synthetic possibilities for the construction of heterocyclic compounds, which are core structures in many pharmaceuticals.

-

The Aromatic Ring: The methoxy group is an activating, ortho-para directing group, while the nitro and aldehyde groups are deactivating, meta-directing groups. The overall substitution pattern and reactivity in electrophilic aromatic substitution reactions will be a composite of these effects, though such reactions are less common than transformations of the existing functional groups.

While direct examples of marketed drugs synthesized from this compound are not prevalent in readily available literature, its structural motifs are found in various biologically active compounds. For instance, Schiff bases derived from the related 2-hydroxy-3-methoxy-5-nitrobenzaldehyde have been synthesized and their metal complexes tested for antimicrobial activity against various bacteria and fungi.[2] This highlights the potential of such substituted benzaldehydes as starting points for the development of new therapeutic agents.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

-

Hazard Classifications: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined reactivity, particularly the electrophilic nature of the aldehyde and the potential for reduction of the nitro group, makes it a strategic starting material for the synthesis of complex organic molecules. For drug development professionals, its primary utility lies in its capacity to serve as a scaffold for generating libraries of Schiff bases and heterocyclic compounds for biological screening. While it may not be a direct precursor to a blockbuster drug, its role as a fundamental building block in the exploration of new chemical space for therapeutic agents is undeniable. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

-

Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. (2014). International Journal of Inorganic Chemistry. [Link]

-

Patsnap Eureka. Meta-nitrobenzaldehyde patented technology retrieval search results. [Link]

-

Abdullah, A. H., et al. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Scientific Research Publishing. [Link]

-

Ye, D. M., et al. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry. [Link]

-

Al-Amiery, A. A., et al. (2016). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. [Link]

- Google Patents. Green synthesis method of 2, 5-dimethoxy benzaldehyde.

-

PubChem. Benzaldehyde, 2-methoxy-5-nitro-. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

- Google Patents. Process for preparing 2-alkoxy-5-methoxybenzaldehyde.

-

Patsnap Eureka. Green synthesis method of 2, 5-dimethoxybenzaldehyde. [Link]

- Google Patents. Process for preparing 2,5-dimethoxy benzaldehyde.

-

de Oliveira, G. M., et al. (2023). Spiropyran-Modified Cellulose for Dual Solvent and Acid/Base Vapor Sensing. MDPI. [Link]

-

Al-Hamdani, A. A. S., & Ebtsam, K. A. (2015). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. ResearchGate. [Link]

-

Wipf, P. (2019). Medicinal Chemistry: From Targets to Therapies. PubMed Central. [Link]

Sources

An In-depth Technical Guide to 2-Methoxy-5-nitrobenzaldehyde: Structural Elucidation, Isomeric Landscape, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-methoxy-5-nitrobenzaldehyde, a valuable building block in organic synthesis and pharmaceutical development. Delving into its structural characteristics, this document thoroughly explores its constitutional isomers, offering a comparative analysis of their properties. Furthermore, it details established synthetic protocols, underpinned by a discussion of the directing effects that govern regioselectivity, providing a robust resource for researchers in the field.

Core Compound: this compound

This compound is an aromatic compound with the molecular formula C₈H₇NO₄.[1] Its structure features a benzene ring substituted with a methoxy group (-OCH₃), a nitro group (-NO₂), and a formyl group (-CHO).

Structural Formula:

The structure of this compound is characterized by the methoxy and formyl groups in a 1,2- (or ortho) relationship, and the nitro group at the 5-position relative to the formyl group.

Structure of this compound

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Melting Point | 89-92 °C | [2] |

| Appearance | Yellow needle-like crystals | [2] |

| Solubility | Very soluble in Dimethylformamide | [2][3] |

| SMILES | COC1=C(C=C(C=C1)[O-])C=O | [4] |

| InChI | InChI=1S/C8H7NO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3 | [4] |

The Isomeric Landscape of Methoxy Nitrobenzaldehyde

The constitutional isomers of this compound all share the same molecular formula (C₈H₇NO₄) but differ in the arrangement of the methoxy, nitro, and formyl groups on the benzene ring. There are a total of 12 possible constitutional isomers.

Isomers of Methoxy Nitrobenzaldehyde

A comparative overview of some of these isomers is presented below:

| Isomer | Structure (SMILES) | Melting Point (°C) |

| 2-Methoxy-3-nitrobenzaldehyde | O=Cc1c(OC)cccc1[O-] | 66-70 |

| 2-Methoxy-4-nitrobenzaldehyde | O=Cc1ccc([O-])cc1OC | 120-124 |

| This compound | O=Cc1cc([O-])ccc1OC | 89-92 |

| 3-Methoxy-2-nitrobenzaldehyde | O=Cc1c([O-])cccc1OC | 97-101 |

| 3-Methoxy-4-nitrobenzaldehyde | O=Cc1ccc([O-])c(OC)c1 | |

| 3-Methoxy-5-nitrobenzaldehyde | O=Cc1cc([O-])cc(OC)c1 | |

| 4-Methoxy-2-nitrobenzaldehyde | O=Cc1c([O-])ccc(OC)c1 | 76-80 |

| 4-Methoxy-3-nitrobenzaldehyde | O=Cc1ccc(OC)c([O-])c1 |

Note: Melting points are sourced from various chemical suppliers and databases and may vary slightly.

Synthesis of this compound and its Isomers: A Tale of Directing Groups

The synthesis of methoxy nitrobenzaldehyde isomers is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the substituents already present on the benzene ring.

The Interplay of Directing Effects:

-

Methoxy Group (-OCH₃): The methoxy group is a strongly activating, ortho, para-directing group.[5][6] This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by an electrophile (such as the nitronium ion, NO₂⁺).

-

Formyl Group (-CHO): The formyl group is a deactivating, meta-directing group.[5] It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack.

The synthesis of a specific isomer, therefore, depends on the starting material and the order in which the substituents are introduced.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nitration of 2-methoxybenzaldehyde (o-anisaldehyde).

Synthesis of this compound

Experimental Protocol:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Dissolve 2-methoxybenzaldehyde in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the 2-methoxybenzaldehyde solution, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at a low temperature for a specified period, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.

-

Isolation and Purification: The precipitated product is collected by vacuum filtration, washed with cold water until neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and the formation of unwanted byproducts.

-

Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Regioselectivity: In the nitration of 2-methoxybenzaldehyde, the strongly activating and ortho, para-directing methoxy group dominates the directing effect over the deactivating meta-directing aldehyde group. The para position to the methoxy group (the 5-position) is sterically more accessible than the ortho position (the 3-position), leading to the preferential formation of this compound.

Synthesis of Other Isomers: A Comparative Perspective

The synthesis of other isomers of methoxy nitrobenzaldehyde requires different starting materials or synthetic strategies to achieve the desired regiochemistry.

-

Synthesis of 3-Methoxy-2-nitrobenzaldehyde: This isomer can be synthesized from 3-methoxybenzaldehyde. In this case, the methoxy group directs the incoming nitro group to the ortho and para positions (2-, 4-, and 6-positions). The aldehyde group directs to the meta positions (5-position). The formation of the 2-nitro isomer is favored due to the strong activating effect of the methoxy group.

-

Synthesis of 4-Methoxy-3-nitrobenzaldehyde: This isomer is typically synthesized by the nitration of 4-methoxybenzaldehyde (p-anisaldehyde). The methoxy group directs the nitro group to the ortho position (3-position), and the aldehyde group directs to the meta position (3-position). Both groups, therefore, direct the substitution to the same position, leading to the formation of 4-methoxy-3-nitrobenzaldehyde as the major product.

Spectroscopic Characterization of Isomers

The unambiguous identification of the different methoxy nitrobenzaldehyde isomers relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy:

The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum are highly diagnostic for the substitution pattern on the benzene ring.

-

This compound: The ¹H NMR spectrum typically shows three aromatic protons. The proton at the 6-position, being ortho to the electron-withdrawing aldehyde group, will be the most downfield. The protons at the 3- and 4-positions will appear as a doublet and a doublet of doublets, respectively. The aldehyde proton will appear as a singlet at around 10.4 ppm, and the methoxy protons will be a singlet at around 4.0 ppm.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the ¹³C NMR spectrum also provide valuable structural information. The carbon of the carbonyl group typically appears around 190 ppm. The carbons attached to the electron-withdrawing nitro and aldehyde groups will be shifted downfield, while the carbon attached to the electron-donating methoxy group will be shifted upfield.

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule.

-

C=O stretch (aldehyde): A strong absorption band is typically observed in the region of 1680-1700 cm⁻¹.

-

N-O stretch (nitro group): Two strong absorption bands are characteristic of the nitro group, one for the asymmetric stretch (around 1500-1550 cm⁻¹) and one for the symmetric stretch (around 1330-1370 cm⁻¹).

-

C-O stretch (methoxy group): An absorption band for the C-O stretch is typically observed in the region of 1200-1300 cm⁻¹.

By comparing the spectroscopic data of an unknown sample with the known data for the different isomers, its structure can be definitively determined.

Applications in Drug Development and Research

This compound and its isomers are versatile intermediates in the synthesis of a wide range of biologically active molecules. The presence of multiple functional groups allows for a variety of chemical transformations, making them valuable starting materials for the construction of complex molecular scaffolds. They are used in the synthesis of pharmaceuticals, agrochemicals, and dyes. For instance, some nitrobenzaldehyde derivatives are precursors to benzodiazepines and other heterocyclic compounds with therapeutic potential.[7]

Conclusion

This compound is a key chemical entity with a rich isomeric landscape. Understanding its structure, the properties of its isomers, and the principles governing their synthesis is crucial for chemists in both academic and industrial settings. The interplay of electronic and steric effects in electrophilic aromatic substitution provides a powerful tool for the regioselective synthesis of these valuable compounds, paving the way for the development of novel molecules with important applications in medicine and materials science.

References

-

PubChem. Benzaldehyde, 2-methoxy-5-nitro- | C8H7NO4 | CID 90685. [Link]

-

PubChem. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886. [Link]

-

LookChem. 3-Methoxy-2-nitrobenzaldehyde. [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]

-

Wikipedia. 5-Nitrovanillin. [Link]

-

PubChemLite. This compound (C8H7NO4). [Link]

-

WIPO Patentscope. WO/1993/000323 METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. [Link]

-

ChemTalk. Directing Effects. [Link]

-

BIOSYNCE. 4-Methoxy-2-nitrobenzaldehyde CAS 22996-21-0. [Link]

-

YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]

-

The Role of 3-Methoxy-2-nitrobenzaldehyde in Pharmaceutical Synthesis. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

- Google Patents. Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. (PDF) 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. [Link]

-

PubChem. 2-Methoxy-4-nitrobenzaldehyde | C8H7NO4 | CID 2759599. [Link]

-

PubChem. 4-Methoxy-2-nitrobenzaldehyde | C8H7NO4 | CID 357691. [Link]

-

PubChem. 4-Methoxy-3-nitrobenzaldehyde | C8H7NO4 | CID 700608. [Link]

-

CiteSeerX. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]

-

NIST WebBook. Benzaldehyde, 2-methoxy-. [Link]

-

PubChem. 3-Methoxy-4-nitrobenzaldehyde | C8H7NO4 | CID 11492043. [Link]

-

NIST WebBook. Benzaldehyde, 4-methoxy-. [Link]

- Google Patents. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

- Google Patents. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

-

Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. [Link]

-

Sunway Pharm Ltd. 4-Methoxy-3-nitrobenzaldehyde - CAS:31680-08-7. [Link]

-

ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. 3-METHOXY-4-NITROBENZALDEHYDE | 80410-57-7 [chemicalbook.com]

- 2. 3-メトキシ-2-ニトロベンズアルデヒド ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Methoxy-2-nitrobenzaldehyde | 53055-05-3 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data for 2-Methoxy-5-nitrobenzaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methoxy-5-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Our focus is on not only presenting the data but also elucidating the underlying principles and experimental considerations, thereby providing a practical and scientifically rigorous resource.

Introduction to this compound

This compound, with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol , is a substituted aromatic aldehyde.[1] Its structure, characterized by the presence of a methoxy, a nitro, and an aldehyde group on the benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various synthetic transformations. This guide will delve into the experimental data and provide insights into the structural information that can be gleaned from each spectroscopic technique.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (typically 16) to achieve a good signal-to-noise ratio.

-

Use a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans (e.g., 1024 or more) will be necessary compared to ¹H NMR.

-

-

Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction and process the interferogram to obtain the infrared spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.

-

Instrumentation: Utilize a mass spectrometer with an electron ionization source.

-

MS Conditions:

-

Set the ionization energy to 70 eV.

-

Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-250).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated fingerprint for this compound. The ¹H NMR spectrum clearly resolves all proton signals, while the predicted ¹³C NMR, IR, and MS data offer further structural confirmation. By understanding the principles behind these spectroscopic techniques and the interpretation of the resulting data, researchers can confidently identify and characterize this important chemical intermediate. The provided experimental protocols serve as a reliable starting point for obtaining high-quality data in the laboratory.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde, 2-methoxy-5-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of 2-Methoxy-5-nitrobenzaldehyde in Common Laboratory Solvents

This technical guide provides a comprehensive analysis of the solubility of 2-Methoxy-5-nitrobenzaldehyde, a key intermediate in pharmaceutical research and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its solubility characteristics to optimize reaction conditions, purification processes, and formulation strategies.

Physicochemical Properties and Their Influence on Solubility

Understanding the inherent properties of this compound is fundamental to predicting and interpreting its solubility behavior. The interplay of its functional groups and overall molecular structure dictates its interactions with various solvents.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Melting Point | 89-92 °C | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Polarity | Polar | Inferred from structure |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

The presence of a nitro group (-NO₂) and an aldehyde group (-CHO) significantly increases the polarity of the molecule. The methoxy group (-OCH₃) also contributes to its polarity. The multiple oxygen atoms act as hydrogen bond acceptors. These features suggest that this compound will be more soluble in polar solvents, particularly those that are polar aprotic. The lack of a hydrogen bond donor suggests that its solubility in polar protic solvents may be more limited compared to compounds that can both donate and accept hydrogen bonds.

Theoretical Principles of Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a cornerstone of solubility prediction. This principle states that a solute will dissolve best in a solvent that has a similar polarity.

-

Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents: These solvents have small dipole moments and dissolve nonpolar solutes primarily through weaker van der Waals forces.

Based on its polar nature, this compound is expected to exhibit higher solubility in polar solvents and lower solubility in nonpolar solvents.

Qualitative and Expected Solubility Profile

While quantitative data is scarce, a qualitative assessment of solubility can be inferred from the compound's structure and available data for analogous compounds. For instance, it is reported to be "very soluble in Dimethylformamide (DMF)"[2][3], a polar aprotic solvent. Structurally similar compounds like 2-hydroxy-3-methoxy-5-nitrobenzaldehyde are "slightly soluble in water"[4][5], and other nitrobenzaldehydes are generally soluble in polar organic solvents like ethanol and acetone[6][7].

Table of Expected Qualitative Solubility:

| Solvent Class | Common Examples | Expected Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Can act as a hydrogen bond acceptor but not a donor. The organic backbone limits aqueous solubility. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF) | High to Very High | Strong dipole-dipole interactions between the polar solvent and the polar functional groups of the solute. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low to Insoluble | Mismatch in polarity between the polar solute and nonpolar solvent. |

Experimental Protocols for Accurate Solubility Determination

For any research or development application, experimentally determined solubility data is indispensable. The following protocols are robust, reliable, and represent standard methodologies in the field.

The Equilibrium Solubility (Shake-Flask) Method

This is considered the "gold standard" for determining thermodynamic solubility. It involves saturating a solvent with the solute and then quantifying the dissolved amount.

Diagram of the Equilibrium Solubility Workflow:

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

Step-by-Step Protocol:

-

Preparation: To a series of vials, add a known volume (e.g., 5 mL) of the desired solvent. Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically inert 0.22 µm syringe filter to remove any undissolved microparticles.

-

Quantification: Accurately dilute the filtered sample with the appropriate solvent and quantify the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The solubility is then calculated and typically expressed in units of mg/mL or g/L.

The Solvent Addition (Clear Point) Method

This method is a faster alternative to the shake-flask method and is particularly useful for screening multiple solvents. It involves titrating a suspension of the solute with the solvent until complete dissolution is observed.

Diagram of the Solvent Addition Method Logic:

Caption: Logical flow of the Solvent Addition (Clear Point) Method.

Step-by-Step Protocol:

-

Preparation: Accurately weigh a known amount of this compound into a clear glass vial equipped with a stir bar.

-

Solvent Addition: Place the vial on a magnetic stirrer in a constant temperature bath. Slowly add the solvent in small, known increments.

-

Observation: After each addition, allow the mixture to stir until the system appears stable. Observe the suspension visually or with the aid of a turbidity sensor.

-

Endpoint Determination: The "clear point" is reached when the last solid particle dissolves, resulting in a completely clear solution.

-

Calculation: Record the total volume of solvent added to reach the clear point. The solubility is calculated as the initial mass of the solute divided by the total volume of the solvent.

Applications in Drug Development and Synthesis

The solubility of this compound is a critical parameter that influences its utility as a versatile building block in medicinal chemistry. Substituted benzaldehydes are frequently employed in the synthesis of a wide range of biologically active heterocyclic compounds.

-

Reaction Chemistry: Knowledge of solubility allows for the selection of appropriate solvents to ensure that reactants are in the same phase, which is crucial for reaction kinetics and yield. For instance, in condensation reactions to form Schiff bases, a common step in the synthesis of many pharmaceutical scaffolds, the aldehyde must be soluble in the reaction medium[8].

-

Purification: Recrystallization is a common technique for purifying solid compounds. The selection of an appropriate solvent system (a solvent in which the compound is soluble at high temperatures but less soluble at low temperatures) is entirely dependent on solubility data.

-

Formulation: For compounds that may themselves have biological activity, understanding their solubility is the first step in developing a suitable formulation for in vitro or in vivo testing.

The methoxy and nitro substitutions on the benzaldehyde ring create a unique electronic profile, making this compound a valuable precursor for the synthesis of various heterocyclic systems, which are core structures in many approved drugs[9][10][11][12].

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in common laboratory solvents is currently lacking, this guide provides the theoretical foundation and practical, detailed protocols for researchers to determine this critical parameter. The polar nature of the molecule, conferred by the nitro, methoxy, and aldehyde groups, suggests a preference for solubility in polar aprotic solvents. The experimental determination of its solubility profile is a crucial step in harnessing the full potential of this valuable chemical intermediate in the fields of drug discovery, medicinal chemistry, and organic synthesis.

References

-

3-Nitrobenzaldehyde - Solubility of Things. (n.d.). Retrieved January 6, 2026, from [Link]

-

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. (n.d.). ChemBK. Retrieved January 6, 2026, from [Link]

-

4-Nitrobenzaldehyde - Solubility of Things. (n.d.). Retrieved January 6, 2026, from [Link]

-

Solubility measurement and thermodynamic functions of 3-nitrobenzaldehyde in different solvents at elevated temperatures. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Green methods for synthesis of various Heterocycles: Sustainable approach. (2017). International Journal of Chemical Studies. Retrieved January 6, 2026, from [Link]

-

Green Chemistry: Synthesis of Bioactive Heterocycles. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Green Methods for the Synthesis of Bioactive Heterocycles. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Green Chemistry: Synthesis of Bioactive Heterocycles. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

The Role of 3-Methoxy-2-nitrobenzaldehyde in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

-

Benzaldehyde, 2-methoxy-5-nitro-. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

Sources

- 1. Benzaldehyde, 2-methoxy-5-nitro- | C8H7NO4 | CID 90685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 25016-02-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound CAS#: 25016-02-8 [m.chemicalbook.com]

- 4. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemijournal.com [chemijournal.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synthesis of 2-Methoxy-5-nitrobenzaldehyde via O-Methylation of 5-Nitrosalicylaldehyde

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-methoxy-5-nitrobenzaldehyde, a valuable chemical intermediate, from its precursor, 5-nitrosalicylaldehyde. The core of this transformation is the O-methylation of a phenolic hydroxyl group, a fundamental reaction in organic synthesis. This document details the prevalent mechanistic pathway, the Williamson ether synthesis, and offers a comprehensive, field-proven experimental protocol. Causality behind procedural choices, critical safety protocols for handling hazardous reagents, and methods for purification and characterization are thoroughly discussed. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated methodology for the preparation of this and structurally related compounds.

Introduction and Strategic Importance

This compound is a key building block in the synthesis of various heterocyclic compounds and pharmaceutical agents. The strategic placement of its methoxy, nitro, and aldehyde functionalities provides a versatile scaffold for further chemical elaboration. The synthesis from 5-nitrosalicylaldehyde is a classic example of selective O-methylation, a reaction of paramount importance in modifying the properties of phenolic compounds to enhance their biological activity or to serve as protecting groups during multi-step syntheses. This guide focuses on the most reliable and widely adopted method for this conversion: the Williamson ether synthesis.

The Underlying Chemistry: The Williamson Ether Synthesis

The conversion of 5-nitrosalicylaldehyde to this compound is achieved through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The process can be dissected into two critical stages:

-

Deprotonation: The phenolic hydroxyl group of 5-nitrosalicylaldehyde is weakly acidic. A suitable base is required to deprotonate it, forming a nucleophilic phenoxide ion. The choice of base is crucial; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Anhydrous potassium carbonate (K₂CO₃) is a commonly used and effective base for this purpose.[1]

-

Nucleophilic Attack: The newly formed phenoxide ion acts as a potent nucleophile. It attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I). In this SN2 step, the phenoxide ion displaces a leaving group (sulfate or iodide, respectively), forming the desired ether linkage.[2][3]

Reaction Mechanism Diagram

The following diagram illustrates the SN2 mechanism for the methylation of 5-nitrosalicylaldehyde.

Caption: The Williamson ether synthesis mechanism.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis, yielding a high-purity product.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 5-Nitrosalicylaldehyde | C₇H₅NO₄ | 167.12 | 5.00 g | 29.91 | 1.0 |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 6.19 g | 44.87 | 1.5 |

| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | 3.0 mL (4.0 g) | 31.71 | 1.06 |

| Acetone (Anhydrous) | C₃H₆O | 58.08 | 100 mL | - | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - |

| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | 50 mL | - | - |

| Brine (Saturated NaCl) | NaCl(aq) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Synthesis Workflow

The overall experimental process is summarized in the workflow diagram below.

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitrosalicylaldehyde (5.00 g, 29.91 mmol) and anhydrous acetone (100 mL). Stir the mixture to dissolve the aldehyde. Once dissolved, add finely powdered anhydrous potassium carbonate (6.19 g, 44.87 mmol).

-

Addition of Dimethyl Sulfate: While stirring vigorously, add dimethyl sulfate (3.0 mL, 31.71 mmol) dropwise to the suspension over 5 minutes. Caution: This step should be performed in a well-ventilated fume hood as dimethyl sulfate is highly toxic and carcinogenic.[4][5][6]

-

Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

Work-up and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and salts using a Büchner funnel and wash the filter cake with a small amount of acetone.

-

Extraction: Transfer the filtrate to a round-bottom flask and remove the acetone using a rotary evaporator. Dissolve the resulting residue in dichloromethane (100 mL) and transfer it to a 250 mL separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) to remove any unreacted phenolic starting material, and then with brine (50 mL).[1]

-

Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product, typically a yellow solid, can be purified by recrystallization.[7] A suitable solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product, this compound, is a pale yellow crystalline solid.[8] Characterize the product by determining its melting point (expected: 97-99 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Safety, Handling, and Waste Disposal

CRITICAL SAFETY NOTICE: Dimethyl sulfate is extremely hazardous. It is a potent alkylating agent, highly toxic, corrosive, and a suspected human carcinogen.[6] Inhalation, ingestion, or skin contact can be fatal, and its toxic effects may be delayed.[6]

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical splash goggles, and heavy-duty, impermeable gloves (e.g., butyl rubber or Viton; nitrile is not sufficient for prolonged contact).[4][5]

-

Handling: Handle dimethyl sulfate with extreme care, using syringes or cannulas for transfers to avoid exposure.[9] Have an appropriate quenching solution, such as dilute ammonium hydroxide, readily available to neutralize spills.

-

Waste Disposal: All glassware contaminated with dimethyl sulfate must be decontaminated by rinsing with a dilute ammonium hydroxide solution before washing. All liquid and solid waste containing dimethyl sulfate must be collected in a designated, labeled hazardous waste container for proper disposal according to institutional guidelines.[6]

-

5-Nitrosalicylaldehyde: This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Troubleshooting and Optimization

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining after 6 hours, an additional portion of dimethyl sulfate (0.1-0.2 equivalents) can be added. Ensure the potassium carbonate is finely powdered and the acetone is anhydrous, as water will hydrolyze the dimethyl sulfate.

-

Low Yield: Low yields can result from insufficient base, wet solvent, or incomplete reaction time. The extraction and purification steps should also be performed carefully to minimize product loss.

-

Alternative Methylating Agents: While dimethyl sulfate is highly effective, its toxicity is a major concern. Greener alternatives like dimethyl carbonate (DMC) can be used, although they often require higher temperatures and pressures to achieve similar reactivity.[10]

Conclusion

The O-methylation of 5-nitrosalicylaldehyde via the Williamson ether synthesis is a reliable and efficient method for producing this compound. By understanding the SN2 mechanism, adhering strictly to the detailed protocol, and observing all safety precautions, researchers can consistently obtain high yields of the desired product. The key to success lies in the careful control of reaction conditions, the use of anhydrous reagents, and, most importantly, the unwavering commitment to safety when handling highly toxic materials like dimethyl sulfate.

References

- ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds.

-

Penta Chemicals. (2025, September 9). Dimethyl sulfate. Retrieved from [Link]